4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a 3,4-dihydroquinoline moiety, a tetrahydrofuran group, and a cyclopentapyrimidinone framework, suggesting diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3S, with a molecular weight of approximately 362.45 g/mol. The presence of functional groups such as thioether and carbonyl enhances its potential for biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H22N2O3S |
Molecular Weight | 362.45 g/mol |
Structural Features | Thioether, Quinoline, Tetrahydrofuran |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. The 3,4-dihydroquinoline component has been associated with inhibiting various cancer cell lines by targeting specific pathways such as the p38 MAP kinase pathway.
Antimicrobial Effects
Studies suggest that derivatives of quinoline and thiazole exhibit antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial and antifungal activities.
The biological activity of the compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may alter signaling pathways involved in inflammation and tumorigenesis by interacting with specific receptors or enzymes.
Case Study 1: Inhibition of Cancer Cell Lines
A study involving compounds similar to the target molecule demonstrated cytotoxic effects against various cancer cell lines. The mechanism was primarily through the inhibition of the p38 MAP kinase pathway, leading to reduced cell viability.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of related compounds:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yields and enhance biological activity. Techniques include refluxing with acyl chlorides and utilizing bases for thioether formation.
- Biological Evaluation : Preliminary evaluations have shown promising results in terms of cytotoxicity and antimicrobial efficacy. For instance, a related compound exhibited an IC50 value in the nanomolar range against specific cancer cell lines, indicating potent activity.
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c27-21(25-12-4-7-16-6-1-2-10-19(16)25)15-30-22-18-9-3-11-20(18)26(23(28)24-22)14-17-8-5-13-29-17/h1-2,6,10,17H,3-5,7-9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQKBXXNGFWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.